
Spectroscopic Analysis of 2-Hydroxypropyl
Benzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name: 2-Hydroxypropyl benzoate

Cat. No.: B1594284 Get Quote

Introduction
2-Hydroxypropyl benzoate is a benzoate ester of propylene glycol, a compound with potential

applications in the pharmaceutical, cosmetic, and polymer industries. Its chemical structure,

consisting of a benzoate group attached to a hydroxypropyl chain, imparts a combination of

aromatic and aliphatic characteristics, influencing its physical, chemical, and biological

properties. A thorough understanding of its molecular structure is paramount for its effective

application and for ensuring quality control in its synthesis and formulation.

This in-depth technical guide provides a detailed exploration of the spectroscopic data of 2-
hydroxypropyl benzoate, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H

and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra

for 2-hydroxypropyl benzoate are not readily available in public databases, this guide will

leverage data from its constitutional isomer, 1-hydroxypropan-2-yl benzoate, and other closely

related benzoate esters to provide a robust interpretation of the expected spectral features.

This approach, rooted in the principles of spectroscopic structure elucidation, offers valuable

insights for researchers, scientists, and drug development professionals working with this and

similar molecules.

Molecular Structure of 2-Hydroxypropyl Benzoate

Caption: Molecular structure of 2-Hydroxypropyl benzoate.
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Proton Nuclear Magnetic Resonance (¹H-NMR)
Spectroscopy
¹H-NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules

by providing information about the chemical environment of hydrogen atoms. The expected ¹H-

NMR spectrum of 2-hydroxypropyl benzoate would exhibit distinct signals for the aromatic

protons of the benzoate group and the aliphatic protons of the 2-hydroxypropyl chain.

Expected ¹H-NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 8.05 Doublet (d) 2H
Aromatic (ortho-

protons to C=O)

~ 7.55 Triplet (t) 1H
Aromatic (para-proton

to C=O)

~ 7.45 Triplet (t) 2H
Aromatic (meta-

protons to C=O)

~ 4.30 - 4.10 Multiplet (m) 2H -O-CH₂-

~ 4.05 Multiplet (m) 1H -CH(OH)-

~ 2.50 Singlet (s) 1H -OH

~ 1.25 Doublet (d) 3H -CH₃

Interpretation:

Aromatic Region (δ 7.0-8.5 ppm): The protons on the benzene ring will appear in the

downfield region due to the deshielding effect of the aromatic ring current and the electron-

withdrawing nature of the carbonyl group. The ortho-protons (closest to the carbonyl group)

are expected to be the most deshielded, appearing as a doublet around 8.05 ppm. The

meta- and para-protons will resonate at slightly higher fields, appearing as triplets around

7.45 and 7.55 ppm, respectively.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1594284?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aliphatic Region (δ 1.0-4.5 ppm): The protons of the 2-hydroxypropyl group will appear in the

upfield region.

The methylene protons (-O-CH₂-) adjacent to the ester oxygen are deshielded and are

expected to appear as a multiplet in the range of 4.10-4.30 ppm.

The methine proton (-CH(OH)-) is attached to a carbon bearing a hydroxyl group and will

also be deshielded, appearing as a multiplet around 4.05 ppm.

The methyl protons (-CH₃) are the most shielded and will appear as a doublet around 1.25

ppm, split by the adjacent methine proton.

The hydroxyl proton (-OH) signal is often a broad singlet and its chemical shift can vary

depending on concentration, temperature, and solvent. A typical value would be around

2.50 ppm.

Experimental Protocol for ¹H-NMR Spectroscopy:

Sample Preparation: Dissolve approximately 5-10 mg of 2-hydroxypropyl benzoate in

about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane

(TMS) as an internal standard.

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance 400

MHz or equivalent.

Data Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the spectrum at room temperature.

Use a standard single-pulse experiment with a 90° pulse width.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

Employ a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-

noise ratio.
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Data Processing:

Apply a Fourier transform to the free induction decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Integrate the signals to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective protons in the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
Spectroscopy
¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. Each

unique carbon atom in 2-hydroxypropyl benzoate will give a distinct signal in the spectrum.

Expected ¹³C-NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm)

Chemical Shift (δ, ppm) Assignment

~ 166.5 C=O (Ester carbonyl)

~ 133.0 Aromatic (para-C)

~ 130.0 Aromatic (ipso-C)

~ 129.5 Aromatic (ortho-C)

~ 128.4 Aromatic (meta-C)

~ 68.0 -CH(OH)-

~ 66.5 -O-CH₂-

~ 19.0 -CH₃

Interpretation:
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Carbonyl Carbon (δ ~166.5 ppm): The ester carbonyl carbon is significantly deshielded and

will appear at a low field.

Aromatic Carbons (δ 128-133 ppm): The six carbons of the benzene ring will resonate in this

region. The ipso-carbon (attached to the carbonyl group) and the para-carbon will have

distinct chemical shifts from the ortho- and meta-carbons.

Aliphatic Carbons (δ 19-68 ppm):

The carbon of the methine group (-CH(OH)-) will be deshielded by the adjacent hydroxyl

group and will appear around 68.0 ppm.

The methylene carbon (-O-CH₂-) adjacent to the ester oxygen will be deshielded and is

expected to resonate around 66.5 ppm.

The methyl carbon (-CH₃) is the most shielded and will appear at a high field, around 19.0

ppm.

Experimental Protocol for ¹³C-NMR Spectroscopy:

Sample Preparation: Prepare a more concentrated sample than for ¹H-NMR, typically 20-50

mg of 2-hydroxypropyl benzoate in 0.6 mL of CDCl₃.

Instrumentation: Use a high-resolution NMR spectrometer equipped with a broadband probe.

Data Acquisition:

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio, as the natural

abundance of ¹³C is low.

Data Processing:

Process the data similarly to the ¹H-NMR spectrum.
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Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3600-3200 Broad, Medium O-H stretch (alcohol)

3100-3000 Medium C-H stretch (aromatic)

3000-2850 Medium C-H stretch (aliphatic)

~ 1720 Strong C=O stretch (ester)

1600-1450 Medium-Weak C=C stretch (aromatic ring)

1300-1100 Strong C-O stretch (ester and alcohol)

~ 710 Strong
C-H bend (ortho-disubstituted

aromatic)

Interpretation:

O-H Stretch (3600-3200 cm⁻¹): A broad absorption band in this region is characteristic of the

hydroxyl group, with the broadening due to hydrogen bonding.

C-H Stretches (3100-2850 cm⁻¹): Absorptions above 3000 cm⁻¹ are typical for aromatic C-H

stretches, while those below 3000 cm⁻¹ correspond to aliphatic C-H stretches.

C=O Stretch (~1720 cm⁻¹): A strong, sharp absorption band in this region is a clear indicator

of the ester carbonyl group.

C=C Stretches (1600-1450 cm⁻¹): Several weaker bands in this region are characteristic of

the carbon-carbon double bond vibrations within the aromatic ring.
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C-O Stretches (1300-1100 cm⁻¹): Strong absorptions in this region arise from the C-O

stretching vibrations of both the ester and the alcohol functional groups.

C-H Bend (~710 cm⁻¹): A strong band in this region is often indicative of the out-of-plane

bending of the C-H bonds on the ortho-disubstituted benzene ring.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

Sample Preparation: Place a small drop of liquid 2-hydroxypropyl benzoate directly onto

the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

The software automatically subtracts the background spectrum from the sample spectrum

to produce the final absorbance or transmittance spectrum.

Identify and label the major absorption bands.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation.

Expected Mass Spectrometry Data (Electron Ionization - EI)
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m/z Possible Fragment Ion

180 [M]⁺ (Molecular Ion)

122 [C₆H₅COOH]⁺

105 [C₆H₅CO]⁺ (Benzoyl cation)

77 [C₆H₅]⁺ (Phenyl cation)

59 [CH(OH)CH₃]⁺

Interpretation of Fragmentation Pattern:

Upon electron ionization, the 2-hydroxypropyl benzoate molecule will form a molecular ion

([M]⁺) with a mass-to-charge ratio (m/z) of 180. This molecular ion can then undergo

fragmentation.

Loss of the Hydroxypropyl Group: A common fragmentation pathway for esters is the

cleavage of the C-O bond, leading to the formation of a stable benzoyl cation ([C₆H₅CO]⁺) at

m/z 105. This is often a prominent peak in the spectrum.

McLafferty Rearrangement: A hydrogen atom from the propyl chain can be transferred to the

carbonyl oxygen, followed by the cleavage of the C-O bond, resulting in a fragment

corresponding to benzoic acid ([C₆H₅COOH]⁺) at m/z 122.

Loss of the Carbonyl Group: The benzoyl cation can further fragment by losing a carbonyl

group (CO) to form the phenyl cation ([C₆H₅]⁺) at m/z 77.

Fragmentation of the Propyl Chain: Cleavage of the C-C bond in the hydroxypropyl side

chain can lead to the formation of a fragment at m/z 59, corresponding to [CH(OH)CH₃]⁺.

Fragmentation Pathway Diagram
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Caption: Proposed mass spectral fragmentation of 2-Hydroxypropyl benzoate.

Experimental Protocol for Mass Spectrometry (GC-MS):

Sample Preparation: Prepare a dilute solution of 2-hydroxypropyl benzoate in a volatile

organic solvent such as dichloromethane or ethyl acetate.

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with

an electron ionization (EI) source.

GC Conditions:

Use a suitable capillary column (e.g., DB-5ms).

Set up a temperature program to ensure good separation and peak shape (e.g., start at

50°C, ramp to 250°C).

MS Conditions:

Use a standard electron energy of 70 eV for ionization.

Scan a mass range that includes the expected molecular ion and fragments (e.g., m/z 40-

300).

Data Analysis:
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Identify the peak corresponding to 2-hydroxypropyl benzoate in the total ion

chromatogram.

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment

ions.

Conclusion
This technical guide has provided a comprehensive overview of the expected spectroscopic

data for 2-hydroxypropyl benzoate, utilizing ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry.

By leveraging established spectroscopic principles and drawing analogies from closely related

compounds, we have constructed a detailed interpretation of the key spectral features that are

crucial for the structural elucidation and characterization of this molecule. The provided

experimental protocols offer a standardized approach for acquiring high-quality spectral data.

This guide serves as a valuable resource for researchers and professionals in the fields of

chemistry and drug development, facilitating a deeper understanding of the molecular

properties of 2-hydroxypropyl benzoate and enabling its confident identification and

application.
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[https://www.benchchem.com/product/b1594284#spectroscopic-data-of-2-hydroxypropyl-
benzoate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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